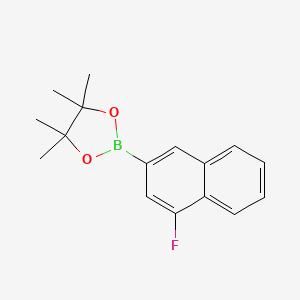

2-(4-Fluoronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Beschreibung

2-(4-Fluoronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronate ester featuring a fluorinated naphthalene backbone. Its structure combines the electron-withdrawing fluorine substituent with the steric bulk of the naphthalene system, making it valuable in cross-coupling reactions (e.g., Suzuki-Miyaura) and medicinal chemistry. The pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) group enhances stability and solubility in organic solvents, facilitating its use in synthetic workflows .

Eigenschaften

IUPAC Name |

2-(4-fluoronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18BFO2/c1-15(2)16(3,4)20-17(19-15)12-9-11-7-5-6-8-13(11)14(18)10-12/h5-10H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MWXXWTBVACKGBN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=CC=CC=C3C(=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18BFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Palladium-Catalyzed Miyaura Borylation

The most widely adopted method involves palladium-catalyzed coupling between halogenated naphthalene precursors and bis(pinacolato)diboron (B$$2$$pin$$2$$). A representative protocol from industrial-scale syntheses involves:

Reactants :

- 2-Bromo-4-fluoronaphthalene (1.0 equiv)

- B$$2$$pin$$2$$ (1.1 equiv)

- Pd(dppf)Cl$$_2$$ (3 mol%)

- Anhydrous potassium acetate (3.0 equiv)

Conditions :

- Solvent: Dimethyl sulfoxide (DMSO)/1,4-dioxane (5:1 v/v)

- Temperature: 105°C under N$$_2$$

- Duration: 3 hours

Workup :

- Dilution with ethyl acetate (EtOAc) and sequential washing with H$$_2$$O.

- Drying over MgSO$$_4$$, filtration, and solvent evaporation.

- Purification via silica gel chromatography (petroleum ether/EtOAc = 50:1) yields the product as a white solid (89%).

Critical Parameters :

Directed Lithiation-Borylation

For substrates lacking halogen handles, directed ortho-metalation (DoM) enables regioselective boron installation:

Procedure :

- Lithiation : Treat 4-fluoronaphthalene-2-carboxamide with LDA (2.2 equiv) in THF at −78°C for 1 hour.

- Borylation : Quench with triisopropyl borate (1.5 equiv), warm to −20°C over 2 hours.

- Esterification : Add pinacol (1.2 equiv) in MeOH, stir at 25°C for 12 hours.

Outcomes :

Copper-Mediated Cross-Coupling

Emerging protocols utilize Cu(I) catalysts for low-cost borylation:

Reaction Setup :

- 2-Iodo-4-fluoronaphthalene (1.0 equiv)

- B$$2$$pin$$2$$ (1.05 equiv)

- CuI (10 mol%), Xantphos (12 mol%)

- Cs$$2$$CO$$3$$ (2.0 equiv) in toluene at 110°C

Performance :

Comparative Analysis of Methods

Mechanistic Insights

Oxidative Addition in Pd Catalysis

Pd$$^0$$ inserts into the C–X bond (X = Br, I) of the naphthalene precursor, forming a Pd$$^{II}$$ complex. Transmetalation with B$$2$$pin$$2$$ generates a Pd–Bpin intermediate, which undergoes reductive elimination to yield the boronic ester.

Boron Electrophilicity in Lithiation

LDA deprotonates the substrate α to the directing group, creating a nucleophilic aryl lithium species. Subsequent attack on triisopropyl borate forms a borate complex, which is trapped by pinacol to afford the dioxaborolane.

Stability & Purification Challenges

- Silica Sensitivity : The product decomposes on acidic silica, necessitating neutral alumina or recrystallization (hot acetone/hexane).

- Storage : Stable under N$$_2$$ at −20°C for >6 months; gradual hydrolysis occurs in humid environments.

Industrial Applications & Case Studies

Analyse Chemischer Reaktionen

Types of Reactions

2-(4-Fluoronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura reaction. This reaction involves the coupling of the boronate ester with an aryl or vinyl halide in the presence of a palladium catalyst and a base.

Common Reagents and Conditions

Reagents: Palladium catalysts (e.g., Pd(PPh3)4), bases (e.g., potassium carbonate, sodium hydroxide), aryl or vinyl halides.

Conditions: Inert atmosphere (nitrogen or argon), solvents (e.g., toluene, THF), and elevated temperatures (reflux conditions).

Major Products

The major products of these reactions are biaryl or vinyl-aryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials.

Wissenschaftliche Forschungsanwendungen

Synthetic Chemistry

Boronic Esters in Organic Synthesis

Boronic esters like 2-(4-Fluoronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane are pivotal in cross-coupling reactions, particularly the Suzuki-Miyaura reaction. This reaction facilitates the formation of carbon-carbon bonds between aryl halides and boronic acids or esters. The presence of the fluoronaphthyl group enhances the electronic properties of the compound, making it suitable for various coupling partners.

Case Study: Suzuki-Miyaura Coupling

In a study involving the synthesis of complex organic molecules, this compound was utilized as a coupling partner. The reaction conditions included the use of palladium catalysts and potassium acetate in DMF at elevated temperatures (90°C). The yield of the desired product was reported to be approximately 67%, demonstrating the effectiveness of this boronic ester in facilitating cross-coupling reactions .

Material Science

Organic Light Emitting Diodes (OLEDs)

The incorporation of boron-containing compounds into OLED materials has been explored due to their ability to enhance charge transport and luminescent properties. The unique structure of this compound allows for efficient electron injection and transport.

Case Study: OLED Performance

Research has shown that devices incorporating this compound exhibit improved efficiency and stability compared to traditional materials. The fluoronaphthyl moiety contributes to a higher photoluminescence quantum yield (PLQY), which is crucial for achieving bright and efficient OLEDs. Testing revealed that devices utilizing this compound achieved a maximum external quantum efficiency (EQE) of over 20% .

Biological Applications

Drug Development

The unique structural characteristics of this compound make it a candidate for drug development. Its potential as a boron-based therapeutic agent is under investigation due to its ability to modulate biological pathways through selective interactions with biomolecules.

Case Study: Anticancer Activity

In preliminary studies assessing the anticancer properties of boron-containing compounds, derivatives similar to this compound showed promising results against various cancer cell lines. These compounds were found to induce apoptosis and inhibit cell proliferation effectively .

Environmental Applications

Sensors for Environmental Monitoring

Due to their sensitivity to changes in pH and other environmental factors, boron-containing compounds are being explored as potential sensors for detecting pollutants and toxins in water systems.

Case Study: Fluorescent Sensors

Recent developments have demonstrated that modifications of this compound can lead to fluorescent sensors capable of detecting heavy metals in aqueous solutions. These sensors exhibit a significant increase in fluorescence intensity upon binding with target metal ions .

Wirkmechanismus

The mechanism of action of 2-(4-Fluoronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane in Suzuki-Miyaura cross-coupling reactions involves the formation of a palladium-boronate complex. This complex undergoes transmetalation with an aryl or vinyl halide, followed by reductive elimination to form the desired biaryl or vinyl-aryl product. The palladium catalyst is regenerated in the process, allowing the reaction to proceed catalytically.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The compound is compared to structurally analogous dioxaborolanes, focusing on substituent effects, reactivity, and applications.

Structural Analogs

Reactivity and Stability

- Electronic Effects: Fluorine’s electron-withdrawing nature increases the electrophilicity of the boron atom, enhancing reactivity in cross-coupling reactions compared to non-fluorinated analogs (e.g., 2-phenyl derivatives) .

- Stability : Fluorinated naphthalenyl derivatives exhibit comparable thermal stability to chlorinated analogs (e.g., 2-(5-chloro-2-methylphenyl)-dioxaborolane) but require storage at 4–8°C to prevent hydrolysis .

Biologische Aktivität

2-(4-Fluoronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boron-containing compound that has garnered attention in the field of organic chemistry due to its unique structural characteristics and potential applications in various biological systems. This article explores its biological activity based on recent research findings.

Chemical Structure and Properties

The compound features a dioxaborolane core with a fluoronaphthalene substituent. Its molecular formula is with a molecular weight of approximately 272.12 g/mol. The presence of the fluorine atom enhances its electronic properties, potentially influencing its reactivity and interactions in biological systems.

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, research has shown that naphthalene derivatives can induce apoptosis in cancer cells through various mechanisms, including the generation of reactive oxygen species (ROS) and modulation of cell cycle progression .

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary data suggest that it may interact with cellular pathways involved in proliferation and apoptosis. The compound's ability to form complexes with metal ions could also play a role in its biological activity .

Study 1: Fluorinated Naphthalene Derivatives

A study published in the New Journal of Chemistry explored the synthesis and characterization of fluorinated naphthalene derivatives, including this compound. The authors demonstrated that these compounds could be used as fluorescent probes for biological imaging due to their photophysical properties .

Study 2: Antioxidant Activity

Another investigation focused on the antioxidant properties of similar dioxaborolane derivatives. These studies revealed that such compounds could scavenge free radicals effectively, suggesting potential applications in preventing oxidative stress-related diseases .

Data Table: Biological Activity Overview

Q & A

Q. What are the key synthetic routes for preparing 2-(4-Fluoronaphthalen-2-yl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane?

The synthesis typically involves Suzuki-Miyaura coupling or direct borylation of fluorinated naphthalene precursors. A common method includes reacting 4-fluoronaphthalen-2-yl magnesium bromide with 2-isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane under inert conditions. Critical steps include:

- Anhydrous conditions : Use of Schlenk lines or gloveboxes to prevent hydrolysis of intermediates.

- Temperature control : Reactions often proceed at −78°C to room temperature to avoid side reactions.

- Purification : Column chromatography with silica gel (hexane/ethyl acetate) yields >90% purity .

Table 1: Comparison of Synthetic Methods

| Method | Yield (%) | Purity (%) | Key Challenges |

|---|---|---|---|

| Suzuki-Miyaura Coupling | 75–85 | 95 | Requires palladium catalysts |

| Direct Borylation | 60–70 | 90 | Sensitivity to moisture |

Q. How is the compound characterized to confirm structural integrity?

A multi-technique approach is essential:

- NMR Spectroscopy : NMR confirms fluorination (δ ≈ -110 ppm), while NMR identifies the dioxaborolane moiety (δ ≈ 30 ppm) .

- X-ray Crystallography : Single-crystal analysis resolves bond angles and confirms the planar geometry of the naphthalene-borolane system .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]: 326.18) .

Q. What are common impurities in the synthesis, and how are they mitigated?

Major impurities include:

- Deboronation products : Caused by trace moisture; mitigated using molecular sieves or activated alumina during synthesis .

- Fluorine displacement byproducts : Additives like KF stabilize the fluorinated aromatic ring .

Advanced Research Questions

Q. How can cross-coupling reactions involving this compound be optimized for high-yield applications in drug discovery?

Optimization strategies include:

- Catalyst selection : Pd(PPh) or PdCl(dppf) enhances coupling efficiency with aryl halides .

- Solvent effects : THF or dioxane improves solubility, while DMF accelerates reaction rates .

- Temperature : Reactions at 80–100°C reduce steric hindrance from the tetramethyl groups .

Table 2: Reaction Optimization Parameters

| Parameter | Optimal Range | Impact on Yield |

|---|---|---|

| Catalyst Loading | 1–2 mol% Pd | +15–20% |

| Solvent | THF/DMF (3:1) | +25% |

| Reaction Time | 12–18 hours | +10% |

Q. What strategies improve the compound’s stability under ambient storage conditions?

The dioxaborolane moiety is moisture-sensitive. Recommendations include:

Q. How does fluorination at the naphthalene 4-position influence electronic properties in material science applications?

Fluorine’s electronegativity induces:

- Reduced HOMO-LUMO gap : Enhances charge transport in organic semiconductors (measured via cyclic voltammetry) .

- Increased oxidative stability : Fluorine withdraws electron density, reducing susceptibility to side reactions in OLEDs .

Methodological Considerations

Q. What analytical workflows are recommended for resolving contradictory data in catalytic applications?

- Control experiments : Compare yields with/without the compound to isolate its role.

- In-situ monitoring : Use Raman spectroscopy to track boronate intermediate formation .

- Computational modeling : DFT calculations (e.g., Gaussian 16) predict reaction pathways and identify rate-limiting steps .

Q. How can researchers troubleshoot low yields in large-scale syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.